molecular formula C14H15FN4 B13710787 3-Cyclopropyl-8-(4-fluorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine

3-Cyclopropyl-8-(4-fluorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine

Cat. No.: B13710787
M. Wt: 258.29 g/mol
InChI Key: ACMKXSOMVYAVLX-UHFFFAOYSA-N
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Description

3-Cyclopropyl-8-(4-fluorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine is a heterocyclic compound featuring a triazolo[4,3-a]pyrazine core fused with a cyclopropyl group at position 3 and a 4-fluorophenyl substituent at position 8. This scaffold is of significant interest in medicinal chemistry due to its structural resemblance to pharmacologically active triazolo-pyrazine derivatives, such as sitagliptin intermediates and kinase inhibitors . The cyclopropyl group enhances metabolic stability by reducing oxidative metabolism, while the 4-fluorophenyl moiety improves binding affinity through hydrophobic and electronic interactions .

Properties

Molecular Formula

C14H15FN4

Molecular Weight

258.29 g/mol

IUPAC Name

3-cyclopropyl-8-(4-fluorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine

InChI

InChI=1S/C14H15FN4/c15-11-5-3-9(4-6-11)12-14-18-17-13(10-1-2-10)19(14)8-7-16-12/h3-6,10,12,16H,1-2,7-8H2

InChI Key

ACMKXSOMVYAVLX-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NN=C3N2CCNC3C4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Preparation of Hydrazine Intermediate

  • Starting Materials: Ethanol, hydrazine hydrate, and substituted chloropyrazines (e.g., 2-chloropyrazine derivatives bearing cyclopropyl or 4-fluorophenyl substituents).
  • Procedure: Hydrazine hydrate is reacted with the substituted chloropyrazine under controlled temperature (around 58–61 °C) to form the hydrazine intermediate.
  • Reaction Conditions: The reaction typically lasts 15 hours with pH adjustment to approximately 6 using sodium hydroxide, followed by cooling and extraction steps.
  • Purification: The intermediate is extracted using solvents such as methylene dichloride and purified by filtration and recrystallization with methyl tert-butyl ether (MTBE).
  • Yield and Purity: High-performance liquid chromatography (HPLC) purity of ~93% is achievable at this stage.

Introduction of the 4-Fluorophenyl Group and Cyclization

  • Reagents: Chlorobenzene derivatives (substituted with fluorine at the para position), trifluoroacetic anhydride (or analogous acylating agents), and methylsulfonic acid as catalyst.
  • Process: The hydrazine intermediate is acylated and cyclized under acidic conditions. The reaction mixture is heated (50–110 °C) for extended periods (up to 60 hours) to promote cyclization and ring closure, forming the fused triazolo-pyrazine core.
  • Workup: After reaction completion, the mixture is neutralized to pH 12, extracted with organic solvents, washed with saturated sodium chloride solution, dried, and purified via silica gel chromatography.
  • Outcome: The resulting compound exhibits HPLC purity above 99%, indicating efficient cyclization and substitution.

Hydrogenation and Final Functionalization

  • Catalyst: Palladium on carbon (10%) under hydrogen atmosphere.
  • Conditions: Hydrogenation is carried out at 23–25 °C under 4 bar hydrogen pressure for approximately 4.5 hours to reduce any unsaturated bonds and finalize the tetrahydro-pyrazine ring.
  • Post-reaction Treatment: The product is filtered, concentrated, and treated with ethanolic hydrogen chloride to form the hydrochloride salt.
  • Isolation: The final compound is precipitated by cooling, filtered, washed with cold ethanol/MTBE mixture, and dried.
  • Purity: The final product typically achieves HPLC purity greater than 99%, confirming the success of the synthesis.

Representative Synthetic Route Table

Step Starting Materials / Reagents Conditions Key Reaction Type Yield / Purity
1 Ethanol, hydrazine hydrate, 2-chloropyrazine derivative (cyclopropyl/4-fluorophenyl substituted) 58–61 °C, 15 h, pH 6 adjustment, extraction Nucleophilic substitution forming hydrazine intermediate ~93% purity (HPLC)
2 Hydrazine intermediate, chlorobenzene derivative, trifluoroacetic anhydride, methylsulfonic acid 50–110 °C, 42–60 h, acidic cyclization, neutralization to pH 12 Cyclization and acylation forming fused triazolo-pyrazine >99% purity (HPLC)
3 Cyclized intermediate, palladium/carbon, hydrogen gas, ethanolic HCl 23–25 °C, 4 bar H2, 4.5 h, salt formation Catalytic hydrogenation and salt formation >99% purity (HPLC)

Analytical and Purification Techniques

Industrial Considerations

  • The described synthetic route uses readily available starting materials and avoids complex side reactions, making it suitable for scale-up.
  • Reaction conditions are optimized to minimize byproducts and maximize yield.
  • Use of continuous flow chemistry and controlled hydrogenation under nitrogen protection enhances safety and reproducibility.
  • Environmental factors such as solvent recycling and acid neutralization are considered for sustainable production.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-8-(4-fluorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce different aromatic or aliphatic groups.

Scientific Research Applications

3-Cyclopropyl-8-(4-fluorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-8-(4-fluorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit c-Met and VEGFR-2 kinases, which are involved in cell proliferation and angiogenesis . This inhibition can lead to the suppression of tumor growth and metastasis.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Bioactivity: The 4-fluorophenyl group in the target compound and [(8R)-5,6-Dihydro-...] (CAS: 1629229-37-3) is associated with enhanced receptor binding, as seen in NK-3 antagonists . Trifluoromethyl (CF₃) groups, as in sitagliptin intermediates, improve metabolic stability and electron-withdrawing properties, critical for enzyme inhibition . Nitrophenoxy substituents (e.g., 8-(2-Fluoro-4-nitrophenoxy)-...) serve as precursors for bioactive molecules but may introduce toxicity concerns .

Synthesis Efficiency: The 80.04% yield for 8-(2-Fluoro-4-nitrophenoxy)-... highlights optimized substitution and cyclization steps under mild conditions . Lower yields (e.g., 64% for 6-Chloro-3-(4-(difluoromethoxy)phenyl)-...) indicate challenges in steric hindrance or reagent compatibility .

Biological Applications :

  • Sitagliptin intermediates with CF₃ groups are pivotal in diabetes treatment, while sulfonyl derivatives (e.g., 7-(2-Nitrophenylsulfonyl)-...) show potent inhibition of E. coli DNA Gyrase-A (docking score: -8.5 kcal/mol) .
  • 8-Chloro-3-CF₃ derivatives are investigated for anticancer activity, though their low yield in early studies necessitated route optimization .

Physicochemical and Pharmacokinetic Trends

  • Metabolic Stability : CF₃-containing analogs exhibit prolonged half-lives due to resistance to cytochrome P450 oxidation, whereas nitro groups may increase metabolic liability .

Patent and Industrial Relevance

  • The NK-3 antagonist (CAS: 1629229-37-3) and sitagliptin intermediates are patented for therapeutic applications, underscoring the commercial viability of triazolo-pyrazine scaffolds .
  • Industrial synthesis of 3-(Trifluoromethyl)-... at 98% purity demonstrates scalability for API manufacturing .

Biological Activity

3-Cyclopropyl-8-(4-fluorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

The compound exhibits significant inhibition of the mesenchymal-epithelial transition factor (c-MET) kinase. c-MET is a receptor tyrosine kinase involved in various cellular processes including proliferation and survival. Inhibition of c-MET has been associated with anti-cancer properties, making this compound a candidate for cancer therapy .

Pharmacological Effects

  • Anti-Cancer Activity :
    • Compounds similar to this compound have demonstrated potent anti-cancer effects through c-MET inhibition. For instance, derivatives have shown selective inhibition against c-MET with IC50 values in the low nanomolar range (e.g., 0.005 µM) in preclinical studies .
    • Studies indicate that these compounds can prevent the proliferation of cancer cells with mutations in BRCA1/2 genes .
  • Neuroprotective Effects :
    • Some derivatives of triazolo-pyrazines have shown potential as GABA_A receptor modulators. This suggests that compounds with similar structures could be explored for neuroprotective applications .

Case Studies

  • Study on c-MET Inhibition : A study highlighted the efficacy of a closely related compound (Savolitinib) in treating non-small cell lung cancer and renal cell carcinoma. It achieved significant clinical outcomes in patients demonstrating the potential for triazolo-pyrazine derivatives in oncology .
  • In Vivo Efficacy : In animal models, compounds exhibiting similar structural properties to this compound have shown favorable pharmacokinetics and significant tumor reduction when administered orally .

Comparison of Biological Activities

Compound Namec-MET Inhibition IC50 (µM)Cancer Cell Proliferation EC50 (nM)Notes
This compoundTBDTBDInvestigational compound
Savolitinib0.0050.3 (MX-1)Approved for clinical use
Other c-MET inhibitorsVariesVariesVarious structural analogs

Summary of Findings from Selected Studies

Study ReferenceKey Findings
Demonstrated unexpected potency for c-MET kinase inhibition
Identified as a promising candidate for cancer treatment
Showed significant antitumor efficacy in BRCA1 mutant models

Q & A

Basic: What are the key steps in synthesizing 3-Cyclopropyl-8-(4-fluorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine?

Methodological Answer:
Synthesis typically involves multi-step heterocyclization and functional group modifications. A common approach includes:

Core Formation : Condensation of hydrazine derivatives with pyrazine precursors (e.g., using carbonyldiimidazole to activate intermediates) .

Substituent Introduction : Cyclopropyl and 4-fluorophenyl groups are introduced via nucleophilic substitution or coupling reactions. For example, refluxing with trifluoroethyl acetate or using benzyltributylammonium bromide as a phase-transfer catalyst .

Purification : Column chromatography or recrystallization (e.g., using DMFA/i-propanol mixtures) to isolate high-purity products .

Basic: How is the compound characterized to confirm its structure?

Methodological Answer:
Structural confirmation relies on spectroscopic and analytical techniques:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR identify hydrogen/carbon environments (e.g., cyclopropyl protons at δ 1.2–1.5 ppm, fluorophenyl aromatic signals at δ 7.0–7.5 ppm) .
  • Mass Spectrometry (HRMS) : Exact mass determination (e.g., [M+H+^+] calculated for C14_{14}H15_{15}F4_4N5_5: 346.1284) .
  • IR Spectroscopy : Confirms functional groups (e.g., triazole ring C-N stretches at 1500–1600 cm1^{-1}) .

Advanced: How can researchers assess the compound’s biological activity in preclinical models?

Methodological Answer:

  • Target Identification : Screen against kinase or GPCR panels using fluorescence polarization assays .
  • In Vitro Models : Test cytotoxicity (MTT assay) in cancer cell lines (e.g., MCF-7) or antimicrobial activity (MIC determination) against Gram-positive bacteria .
  • Dose-Response Studies : Optimize EC50_{50} values using log-dose curves (e.g., 0.1–100 µM range) .

Advanced: What strategies are used to study structure-activity relationships (SAR) for this compound?

Methodological Answer:

  • Substituent Variation : Synthesize analogs with modified cyclopropyl (e.g., methylcyclopropyl) or fluorophenyl (e.g., chlorophenyl) groups to compare potency .
  • Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with triazole nitrogen) .
  • Bioisosteric Replacement : Replace the triazole core with imidazole or pyrazole to evaluate scaffold specificity .

Advanced: How to resolve contradictions in reported pharmacological data for similar triazolo-pyrazines?

Methodological Answer:

  • Assay Standardization : Validate protocols (e.g., consistent ATP concentrations in kinase assays) to minimize variability .
  • Impurity Profiling : Use UPLC-MS to detect trace intermediates (e.g., nitroso impurities at <0.01% w/w) that may skew results .
  • Meta-Analysis : Compare datasets across studies, focusing on shared endpoints (e.g., IC50_{50} in nM) and adjusting for methodological differences .

Basic: What analytical methods detect impurities in synthesized batches?

Methodological Answer:

  • UPLC-MS/MS : Quantify genotoxic impurities (e.g., 7-nitroso derivatives) with a limit of detection (LOD) ≤10 ng/mL .
  • HPLC-UV : Monitor residual solvents (e.g., THF, dioxane) using USP/EP-compliant methods .

Advanced: How is computational modeling applied to optimize this compound’s pharmacokinetics?

Methodological Answer:

  • ADMET Prediction : Use SwissADME to assess logP (target: 2–3 for blood-brain barrier penetration) and CYP450 inhibition risks .
  • Molecular Dynamics (MD) : Simulate binding stability (RMSD <2 Å) to target proteins (e.g., PARP-1) over 100 ns trajectories .

Basic: What solvent systems are optimal for reactions involving this compound?

Methodological Answer:

  • Polar Aprotic Solvents : DMF or THF for SN2 reactions (e.g., cyclopropane ring formation) due to high dielectric constants .
  • Reflux Conditions : Ethanol/dioxane mixtures (1:1 v/v) for heterocyclization, balancing solubility and reactivity .

Advanced: What role does the fluorine atom play in modulating biological activity?

Methodological Answer:

  • Electron-Withdrawing Effects : Enhances metabolic stability by reducing CYP450-mediated oxidation .
  • Hydrogen Bonding : Fluorine’s electronegativity strengthens interactions with target residues (e.g., PARP-1 Asn-868) .

Advanced: How to design stability studies for this compound under varying storage conditions?

Methodological Answer:

  • Forced Degradation : Expose to heat (40–60°C), humidity (75% RH), and light (ICH Q1B) to identify degradation pathways .
  • pH Stability : Test in buffers (pH 1–10) to assess hydrolytic susceptibility (e.g., triazole ring cleavage at pH <2) .

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